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  • Product: 1-Phenoxyethen-1-ol
  • CAS: 32666-75-4

Core Science & Biosynthesis

Foundational

Comprehensive Mechanistic Guide: Keto-Enol Tautomerism of 1-Phenoxyethen-1-ol

Executive Summary This technical guide provides an in-depth mechanistic analysis of the tautomeric equilibrium of 1-Phenoxyethen-1-ol , the enol tautomer of phenyl acetate . Unlike typical ketone-enol pairs, this system...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth mechanistic analysis of the tautomeric equilibrium of 1-Phenoxyethen-1-ol , the enol tautomer of phenyl acetate . Unlike typical ketone-enol pairs, this system represents an ester-enol equilibrium , a distinction that fundamentally alters the thermodynamic landscape and kinetic accessibility of the species.

For researchers in drug development and physical organic chemistry, understanding this mechanism is critical.[1] Phenyl acetate derivatives serve as model systems for prodrug activation and the hydrolytic stability of vinyl esters. This guide synthesizes thermodynamic data, acid-base catalytic pathways, and experimental protocols for characterizing this transient species, grounded in the foundational work of A.J. Kresge and contemporary physical organic principles.

Structural Dynamics & Thermodynamics

The Tautomeric Pair

The equilibrium exists between the enol form (1-Phenoxyethen-1-ol) and the ester form (Phenyl Acetate).

  • Enol Form (1-Phenoxyethen-1-ol):

    
    
    
    • Characteristics: Electron-rich alkene; potential for p-pi conjugation between the phenoxy oxygen and the vinyl group.

  • Keto Form (Phenyl Acetate):

    
    
    
    • Characteristics: High resonance stabilization energy of the ester carbonyl (

      
      ).
      
Thermodynamic Landscape

In aqueous solution, the equilibrium heavily favors the ester form. The equilibrium constant (


) for the reaction (Enol 

Ester) is estimated to be

.
ParameterEnol (1-Phenoxyethen-1-ol)Ester (Phenyl Acetate)Mechanistic Implication
Stability Low (Transient)High (Thermodynamic Sink)Isolation of enol requires kinetic trapping or flash photolysis.
C=C Character NucleophilicN/AThe

-carbon of the enol is the site of protonation.
Resonance Vinyl ether conjugationEster resonanceEster resonance (

) drives ketonization.

Mechanistic Pathways

The interconversion (ketonization of the enol) does not proceed via a direct intramolecular proton shift (which is symmetry-forbidden). Instead, it requires solvent or catalytic assistance.

Acid-Catalyzed Ketonization ( Mechanism)

This is the dominant pathway in low pH environments. It involves rate-limiting proton transfer to the


-carbon.
  • Step 1 (Rate-Limiting): The

    
    -carbon of the enol is protonated by a hydronium ion (
    
    
    
    ). This destroys the C=C double bond and forms a resonance-stabilized oxocarbenium ion.
  • Step 2 (Fast): The oxygen atom is deprotonated by water, yielding the neutral ester.

Base-Catalyzed Ketonization

In basic media, the mechanism proceeds via an enolate intermediate.[2]

  • Step 1 (Fast Equilibrium): Deprotonation of the hydroxyl group by hydroxide (

    
    ) to form the enolate ion.
    
  • Step 2 (Rate-Limiting): Protonation of the

    
    -carbon of the enolate by water to form the ester.
    
Visualization of Pathways

The following diagram illustrates both the Acid and Base catalyzed pathways, highlighting the transition states and intermediates.

Tautomerism Figure 1: Acid and Base Catalyzed Ketonization Pathways of 1-Phenoxyethen-1-ol Enol 1-Phenoxyethen-1-ol (Enol) Enolate Enolate Ion (Intermediate) Enol->Enolate Base (-H+) Fast Oxocarbenium Oxocarbenium Ion (C-Protonated Intermediate) Enol->Oxocarbenium Acid (+H+ at C-beta) Rate Limiting Ester Phenyl Acetate (Ester) Enolate->Ester C-Protonation (+H+) Rate Limiting Oxocarbenium->Ester Deprotonation (-H+) Fast

Caption: Mechanistic flow showing the distinct intermediates for acid (Oxocarbenium) and base (Enolate) catalysis.

Experimental Protocols & Characterization

Since 1-Phenoxyethen-1-ol is thermodynamically unstable relative to phenyl acetate, it cannot be stored in a bottle. It must be generated in situ to study its kinetics.

Protocol: Flash Photolysis Generation

This method, pioneered by A.J. Kresge, allows for the transient generation of the enol and real-time monitoring of its decay (ketonization).

Objective: Generate 1-Phenoxyethen-1-ol and measure the rate of ketonization (


).

Materials:

  • Precursor: Phenoxyketene (generated from phenoxyacetyl chloride or a diazo precursor).

  • Solvent: Aqueous perchloric acid solutions (various concentrations).[3]

  • Detection: UV-Vis Spectrophotometer with rapid-scan capability.

Step-by-Step Methodology:

  • Precursor Preparation: Prepare a dilute solution (

    
    ) of the photolabile precursor (e.g., diazo-2-phenoxyethanone) in acetonitrile/water.
    
  • Flash Excitation: Subject the sample to a Xenon flash lamp pulse (

    
    ). This generates phenoxyketene via Wolff rearrangement or direct elimination.
    
  • Hydration (Fast): The phenoxyketene rapidly hydrates (reacts with water) to form 1-Phenoxyethen-1-ol (the enol). This occurs faster than the subsequent ketonization.

  • Monitoring Decay: Monitor the absorbance change at

    
     (characteristic of the phenoxy enol).
    
  • Data Analysis: Fit the absorbance decay to a first-order exponential equation to obtain

    
    .
    
  • Mechanistic Plot: Plot

    
     vs. 
    
    
    
    . A linear relationship confirms the acid-catalyzed mechanism described in Section 3.1.
Computational Validation (DFT Protocol)

To validate the transition state energies, the following computational workflow is recommended.

Software: Gaussian 16 or ORCA. Theory Level: B3LYP/6-311++G(d,p) with IEFPCM (Water) solvation model.

  • Geometry Optimization: Optimize structures for Enol, Ester, and the Oxocarbenium intermediate.

  • Transition State Search (QST3): Locate the TS for the proton transfer from

    
     to the C=C bond.
    
  • Frequency Calculation: Confirm TS by the presence of a single imaginary frequency corresponding to the C-H bond formation.

Implications for Drug Development[1]

Understanding this tautomerism is vital for Prodrug Design .

  • Vinyl Ester Prodrugs: Vinyl esters are often used to mask hydroxyl groups. Their hydrolysis releases the active drug (alcohol) and an aldehyde/ketone.

  • Metabolic Stability: The rate of hydrolysis is often governed by the stability of the enol intermediate. If the enol (like 1-Phenoxyethen-1-ol) is sterically hindered or electronically stabilized, the hydrolysis half-life increases.

  • Enzyme Interactions: Esterases often mimic the base-catalyzed pathway (serine protease mechanism). Understanding the "Enolate" transition state helps in designing transition-state inhibitors.

References

  • Kresge, A. J., & Chiang, Y. (1967).[4][5] The hydrolysis of ethyl vinyl ether.[4][5] Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic.[4][5] Link

  • Kresge, A. J. (1992).[3] Solvent and secondary substrate isotope effects on the acid‐catalyzed ketonization of acetophenone enol. Journal of Physical Organic Chemistry.[3][5] Link

  • Capon, B., & Kwok, F. C. (1989). The enol of acetic acid. Journal of the American Chemical Society.[3] (Provides foundational data on simple ester enols). Link

  • Guthrie, J. P. (1993). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry. (Thermodynamic data on ester hydrolysis intermediates). Link

Sources

Exploratory

Technical Guide: Role of 1-Phenoxyethen-1-ol as a Metabolic Intermediate

This guide provides an in-depth technical analysis of 1-Phenoxyethen-1-ol (CAS: 32666-75-4), focusing on its role as a transient metabolic intermediate and mechanistic species. Executive Summary & Chemical Identity 1-Phe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Phenoxyethen-1-ol (CAS: 32666-75-4), focusing on its role as a transient metabolic intermediate and mechanistic species.

Executive Summary & Chemical Identity

1-Phenoxyethen-1-ol is a transient enol species formed during the hydrolytic cleavage of vinyl phenyl ethers and the hydration of phenoxyacetylenes. It serves as the unstable tautomer of Phenyl Acetate (


).

In metabolic and pharmacokinetic contexts, this molecule is rarely isolated due to rapid keto-enol tautomerization. However, it represents a critical mechanistic intermediate in:

  • Acid-catalyzed hydrolysis of vinyl ethers (a model for labile drug linkers).

  • Enzymatic ester hydrolysis , where enolic transition states dictate reaction kinetics.

  • Metabolic degradation of phenoxyacetylene derivatives.

Distinction Note: This compound is distinct from 2-Phenoxyethanol (a common preservative). 1-Phenoxyethen-1-ol contains a vinylic double bond and a hydroxyl group at the C1 position, rendering it an enol.

Chemical Structure & Properties
PropertyDetail
IUPAC Name 1-Phenoxyethen-1-ol
CAS Number 32666-75-4
Molecular Formula

Tautomer Phenyl Acetate (Keto form)
Stability Highly unstable;

favors keto form (

)
Metabolic Fate Rapid conversion to Phenyl Acetate

Hydrolysis to Phenol + Acetic Acid

Metabolic & Mechanistic Pathways[1][2][3]

The Tautomerization Equilibrium

The defining characteristic of 1-Phenoxyethen-1-ol is its rapid tautomerization to phenyl acetate. In biological systems (pH 7.4), this equilibrium is driven thermodynamically toward the ester (phenyl acetate).

Mechanism:

  • Protonation: The

    
    -carbon of the enol is protonated.
    
  • Deprotonation: The hydroxyl proton is removed, establishing the carbonyl bond.

Understanding this equilibrium is vital for drug developers designing prodrugs containing vinyl ether linkers, as the rate of hydrolysis (and release of the active phenol payload) depends on the stability of the enol/oxocarbenium transition states.

Hydrolysis of Vinyl Phenyl Ether (Primary Formation Pathway)

The most direct metabolic source of 1-Phenoxyethen-1-ol is the acid-catalyzed hydrolysis of Vinyl Phenyl Ether . This reaction proceeds via a rate-determining proton transfer, generating an oxocarbenium ion, which hydrates to a hemiacetal and subsequently the enol/ester.

Pathway Diagram (Graphviz)

VinylEtherHydrolysis VPE Vinyl Phenyl Ether (Ph-O-CH=CH2) OxoCarb Oxocarbenium Ion [Ph-O+=CH-CH3] VPE->OxoCarb RDS: Protonation H_Ion H+ H_Ion->VPE Hemiacetal Hemiacetal Intermediate (Ph-O-CH(OH)-CH3) OxoCarb->Hemiacetal Hydration Water H2O Water->OxoCarb Enol 1-Phenoxyethen-1-ol (Enol Form) Hemiacetal->Enol Elimination (Minor Path) PhenylAcetate Phenyl Acetate (Keto Form) Hemiacetal->PhenylAcetate Dehydrogenation/Tautomerization Enol->PhenylAcetate Rapid Tautomerization Products Phenol + Acetic Acid PhenylAcetate->Products Hydrolysis Hydrolysis Esterase / Spontaneous

Caption: Mechanistic pathway showing the formation of 1-Phenoxyethen-1-ol as a transient species during vinyl ether hydrolysis and its subsequent conversion to phenyl acetate.

Enzymatic Relevance (Esterases)

While 1-Phenoxyethen-1-ol is not a stable circulating metabolite, its structure mimics the enol-intermediate formed within the active site of serine esterases during the hydrolysis of phenyl acetate.

  • Causality: The catalytic triad (Ser-His-Asp) attacks the carbonyl of phenyl acetate. The transition state resembles the tetrahedral intermediate, but mechanistic probes often use enol ethers (like 1-phenoxyethen-1-ol derivatives) to inhibit these enzymes by mimicking the electronic state of the substrate without being hydrolyzable.

Experimental Protocols

Kinetic Characterization of Vinyl Ether Hydrolysis

To study the formation and decay of 1-Phenoxyethen-1-ol, researchers must measure the hydrolysis kinetics of its precursor, vinyl phenyl ether. This protocol allows for the determination of the rate-determining step and solvent isotope effects.

Objective: Determine the catalytic coefficient (


) and Solvent Isotope Effect (SIE) to validate the oxocarbenium mechanism.

Reagents:

  • Vinyl Phenyl Ether (Substrate)

  • HClO₄ (Catalyst)

  • 
     and 
    
    
    
    (Solvents)
  • Acetonitrile (Co-solvent)

Protocol Steps:

  • Preparation: Prepare a stock solution of Vinyl Phenyl Ether (10 mM) in acetonitrile.

  • Buffer Setup: Prepare aqueous HClO₄ solutions ranging from 0.001 M to 0.1 M. Maintain ionic strength (

    
     M) using NaClO₄.
    
  • Reaction Initiation: Inject 10 µL of substrate stock into 3 mL of the acid solution in a quartz cuvette.

  • Monitoring: Immediately monitor the decrease in absorbance at 230 nm (characteristic of the vinyl ether double bond conjugation with the phenyl ring) using a UV-Vis spectrophotometer.

  • Data Analysis: Fit the absorbance decay to a pseudo-first-order kinetic model:

    
    
    
  • Isotope Effect: Repeat steps 2-5 using

    
     solutions. Calculate 
    
    
    
    .

Self-Validating Check:

  • The reaction should follow strict first-order kinetics.

  • A linear plot of

    
     vs. 
    
    
    
    must pass through the origin.
  • Expected Result: A normal solvent isotope effect (

    
    , typically ~2.5–3.5) confirms rate-determining proton transfer [1].
    
Trapping the Enol Intermediate

Direct detection of 1-Phenoxyethen-1-ol requires trapping before tautomerization.

Method: Silyl Trapping

  • Perform the hydrolysis of vinyl phenyl ether in an anhydrous aprotic solvent (e.g., DCM) with a limiting amount of proton source.

  • Add TMS-Cl (Trimethylsilyl chloride) and a non-nucleophilic base (e.g., 2,6-lutidine).

  • Analysis: Analyze via GC-MS.

  • Target: Detection of (1-phenoxyvinyloxy)trimethylsilane . This confirms the transient existence of the enol oxygen.

Quantitative Data: Hydrolysis Kinetics

The following table summarizes kinetic data for the formation/decay of the intermediate pathway from authoritative physical organic chemistry sources [1, 2].

SubstrateCatalyst

(

)
Isotope Effect (

)
Mechanistic Implication
Vinyl Phenyl Ether

118~3.0Rate-limiting proton transfer to C-

.
Vinyl Methyl Ether

1.62.95Phenyl group stabilizes initial state more than transition state.

-Methylvinyl Phenyl Ether

277-

-substitution stabilizes the oxocarbenium ion.

Interpretation: The high rate constant for vinyl phenyl ether compared to aliphatic analogs suggests that while the phenyl ring withdraws electrons inductively (destabilizing the carbocation), resonance stabilization of the intermediate oxocarbenium ion is significant.

References

  • Vinyl ether hydrolysis. XXVIII. The mechanism of reaction of methyl

    
    -(2,6-dimethoxyphenyl)vinyl ether. 
    Source: Jones, J. & Kresge, A. J. Canadian Journal of Chemistry, 71, 38 (1993).
    URL:[Link]
    
  • Vinyl Ether Hydrolysis. XI. The Effect of

    
    -Phenyl Substitution. 
    Source: Chiang, Y., Kresge, A. J., et al. Canadian Journal of Chemistry, 56, 456 (1978).
    URL:[Link]
    
  • Metabolism of Phenylahistin Enantiomers by Cytochromes P450. (Context on Phenyl-group metabolism) Source: Klieber, S. et al. Drug Metabolism and Disposition, 36, 2229 (2008). URL:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 1-Phenoxyethen-1-ol Derivatives

This Application Note is structured to guide researchers through the synthesis and stabilization of 1-Phenoxyethen-1-ol derivatives . Executive Summary & Chemical Context The target species, 1-Phenoxyethen-1-ol ( ), repr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the synthesis and stabilization of 1-Phenoxyethen-1-ol derivatives .

Executive Summary & Chemical Context

The target species, 1-Phenoxyethen-1-ol (


), represents the enol tautomer of Phenyl Acetate . In standard laboratory conditions, this species is thermodynamically unstable and rapidly tautomerizes to the ester form. Therefore, "synthesis of 1-Phenoxyethen-1-ol" in a drug development context invariably refers to the generation and trapping of this transient enol as stable O-functionalized derivatives .

These derivatives—specifically Silyl Ketene Acetals (Silyl Enol Ethers) and Enol Phosphates —are high-value nucleophiles and electrophiles. They serve as critical intermediates for constructing complex scaffolds via Mukaiyama aldol reactions, [2+2] cycloadditions, and cross-coupling reactions.

This guide details the Kinetic Trapping Protocol to synthesize Trimethyl[(1-phenoxyvinyl)oxy]silane , the most versatile derivative of 1-phenoxyethen-1-ol, and outlines the mechanistic logic required to ensure high yield and purity.

Mechanistic Pathway & Logic

The synthesis relies on the kinetic deprotonation of phenyl acetate using a bulky non-nucleophilic base (LDA), followed by immediate electrophilic trapping.

The "Forbidden" Enol Pathway

The free enol cannot be isolated. Attempts to protonate the enolate on oxygen without a stabilizing group result in immediate reversion to phenyl acetate.

Reaction Logic Visualization

The following diagram illustrates the divergence between the unstable free enol and the stable trapped derivatives.

G PhenylAcetate Phenyl Acetate (Starting Material) Enolate Lithium Enolate (Transient Intermediate) PhenylAcetate->Enolate LDA, THF -78°C FreeEnol 1-Phenoxyethen-1-ol (Unstable Tautomer) Enolate->FreeEnol H+ (Protonation) SilylEther Trimethyl[(1-phenoxyvinyl)oxy]silane (Stable Derivative) Enolate->SilylEther TMSCl (Kinetic Trapping) FreeEnol->PhenylAcetate Tautomerization (Rapid)

Figure 1: Mechanistic divergence showing the necessity of kinetic trapping to access 1-phenoxyethen-1-ol derivatives.

Experimental Protocols

Protocol A: Kinetic Synthesis of Trimethyl[(1-phenoxyvinyl)oxy]silane

This is the industry-standard method for generating the "1-Phenoxyethen-1-ol" scaffold. The resulting Silyl Ketene Acetal is a potent nucleophile.

Target Compound: Trimethyl[(1-phenoxyvinyl)oxy]silane CAS: 55133-97-2 Role: Nucleophilic Enol Equivalent

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]RoleCritical Specification
Phenyl Acetate 1.0SubstrateDistilled prior to use; must be dry.
Diisopropylamine 1.2Base PrecursorDistilled from CaH₂.
n-Butyllithium 1.2Base ReagentTitrate before use (typically 1.6M or 2.5M in hexanes).
TMSCl 1.3Trapping AgentFreshly distilled; store over polyvinylpyridine to remove HCl.
THF SolventSolventAnhydrous; distilled from Na/Benzophenone.
Step-by-Step Methodology

1. Preparation of LDA (Lithium Diisopropylamide)

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Charging: Add anhydrous THF (50 mL) and Diisopropylamine (1.2 equiv). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Activation: Dropwise add n-Butyllithium (1.2 equiv) over 15 minutes.

  • Maturation: Allow the solution to stir at 0°C for 15 minutes to ensure complete formation of LDA, then re-cool to -78°C .

2. Enolization of Phenyl Acetate

  • Addition: Dissolve Phenyl Acetate (1.0 equiv) in a minimal amount of THF (10 mL). Add this solution dropwise to the LDA mixture over 20 minutes along the flask wall to pre-cool the stream.

  • Critical Control: Maintain internal temperature below -70°C. Phenyl acetate is prone to Claisen self-condensation if the temperature spikes or mixing is poor.

  • Incubation: Stir at -78°C for 45 minutes. The solution will typically turn pale yellow.

3. Kinetic Trapping

  • Quench: Add Trimethylsilyl Chloride (TMSCl, 1.3 equiv) rapidly dropwise.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. A white precipitate (LiCl) will form.

4. Workup & Isolation (Hydrolysis Sensitive!)

  • Filtration: Do not use an aqueous wash if possible, as Silyl Ketene Acetals are extremely hydrolytically unstable.

  • Preferred Method: Dilute with dry pentane (100 mL). Filter the mixture through a pad of Celite under nitrogen to remove LiCl salts.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at low temperature (< 30°C).

  • Purification: Distill the residue under high vacuum (Kugelrohr or fractional distillation).

    • Boiling Point: ~65-70°C at 0.5 mmHg (literature values vary by vacuum strength).

5. Characterization Criteria

  • ¹H NMR (CDCl₃): Look for two vinyl doublets around

    
     3.5–4.0 ppm (characteristic of the 
    
    
    
    terminus of a ketene acetal) and the TMS singlet at
    
    
    0.2 ppm.
  • Absence of SM: Ensure no methyl singlet at

    
     2.3 ppm (unreacted Phenyl Acetate).
    
Protocol B: Synthesis of 1-Phenoxyvinyl Phosphates

For applications requiring the 1-phenoxyvinyl group to act as an electrophile (e.g., Suzuki or Heck coupling to install the phenoxyvinyl moiety), the enol phosphate is the derivative of choice.

Reagent Change: Replace TMSCl in Protocol A with Diphenyl Chlorophosphate or Diethyl Chlorophosphate .

  • Enolate Generation: Follow Protocol A (Steps 1–2).

  • Trapping: Add Chlorophosphate (1.1 equiv) at -78°C.

  • Warming: Allow to warm to 0°C and stir for 2 hours.

  • Workup: Quench with saturated NH₄Cl solution (phosphates are more stable than silyl ethers). Extract with EtOAc.[8]

  • Purification: Silica gel chromatography (neutralized with 1% Et₃N).

Application & Stability Data

Stability Profile

The stability of 1-Phenoxyethen-1-ol derivatives is dictated by the electronic nature of the protecting group on the oxygen.

Derivative ClassStability (Benchtop)Reactivity ModePrimary Utility
Free Enol Non-existentTautomerizationNone (Transient)
Silyl Ketene Acetal Low (Hydrolyzes in air)NucleophileMukaiyama Aldol, [2+2] Cycloaddition
Enol Phosphate High (Stable to flash col.)ElectrophileCross-coupling (Heck/Suzuki)
Enol Acetate ModerateAcyl Donor/NucleophileEnzymatic resolution, Transesterification
Application Workflow: The Mukaiyama Aldol

The most common use of the silyl derivative is the synthesis of


-hydroxy esters.

Aldol SilylEther Trimethyl[(1-phenoxyvinyl)oxy]silane Product β-Hydroxy-α-phenoxy Ester SilylEther->Product + Aldehyde Lewis Acid, -78°C Aldehyde R-CHO (Electrophile) LewisAcid TiCl4 or BF3·OEt2 (Catalyst) LewisAcid->Product

Figure 2: Utilization of the 1-phenoxyethen-1-ol derivative in C-C bond formation.

Troubleshooting & Critical Parameters

Common Failure Modes
  • Low Yield: Usually due to the hydrolysis of the Silyl Ketene Acetal during workup.

    • Fix: Use non-aqueous workup (Celite filtration + Pentane) and store the product under Argon in a freezer.

  • Self-Condensation: Presence of Phenol or Acetoacetate derivatives.[8]

    • Fix: Ensure Phenyl Acetate is added slowly to LDA at -78°C. If the enolate warms up in the presence of unreacted ester, it attacks the ester (Claisen condensation).

  • Incomplete Enolization:

    • Fix: Ensure LDA is fully formed (0°C maturation step) before cooling back to -78°C.

Safety Considerations
  • LDA: Pyrophoric handling protocols required.

  • TMSCl: Corrosive; releases HCl upon contact with moisture.

  • Phenyl Acetate: Irritant; avoid inhalation.

References

  • Synthesis of Silyl Enol Ethers (General Protocol)

    • Rasmussen, J. K. "O-Silylated Enolates—Versatile Intermediates for Organic Synthesis." Synthesis, 1977(02), 91-110.

  • Kinetic vs.

    • Ireland, R. E., Mueller, R. H., & Willard, A. K. "The ester enolate Claisen rearrangement. Stereochemical control through stereoselective enolate formation." Journal of the American Chemical Society, 1976, 98(10), 2868–2877.

  • Application in Mukaiyama Aldol

    • Mukaiyama, T., Banno, K., & Narasaka, K. "New aldol type reaction." Journal of the American Chemical Society, 1974, 96(24), 7503–7509.

  • Physical Properties of Phenyl Acetate Derivatives

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 31236, Phenoxyethanol (Related Structure)." (Note: Used for structural comparison of phenoxy moiety stability).

  • Preparation of Ketene Acetals

    • McElvain, S. M. "Ketene Acetals." Chemical Reviews, 1949, 45(3), 453–515.

Sources

Application

Application Notes and Protocols for the Cationic Polymerization of Phenyl Vinyl Ether

Introduction: The Unique Potential of Phenyl Vinyl Ether in Cationic Polymerization Cationic polymerization is a cornerstone of polymer synthesis, enabling the creation of well-defined polymers from monomers featuring el...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Potential of Phenyl Vinyl Ether in Cationic Polymerization

Cationic polymerization is a cornerstone of polymer synthesis, enabling the creation of well-defined polymers from monomers featuring electron-donating substituents. Among these, vinyl ethers are particularly noteworthy for their high reactivity, which allows for rapid polymerization under carefully controlled conditions. Phenyl vinyl ether (PVE), with its phenoxy group directly attached to the vinyl moiety, presents a unique monomer for synthesizing polymers with distinct properties, including high refractive index, thermal stability, and tailored solubility. These characteristics make poly(phenyl vinyl ether) (PPVE) a material of significant interest for advanced optical applications, specialty coatings, and high-performance adhesives.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the cationic polymerization of phenyl vinyl ether. We will delve into the mechanistic intricacies, provide validated experimental protocols, and discuss the critical parameters that govern the synthesis of PPVE with controlled molecular weights and narrow molecular weight distributions. Our focus is on not just the procedural steps, but the underlying chemical principles that ensure reproducible and successful polymerization outcomes.

Mechanistic Hallmarks of Phenyl Vinyl Ether Cationic Polymerization

The cationic polymerization of phenyl vinyl ether proceeds through the classical three stages: initiation, propagation, and termination/chain transfer. The electron-donating nature of the phenoxy group plays a pivotal role in stabilizing the propagating carbocation, thereby influencing the polymerization kinetics and the properties of the resulting polymer.

Initiation: The process is triggered by an electrophilic species, typically a proton or a carbocation generated from an initiator system. This initiator attacks the electron-rich double bond of the PVE monomer, forming a resonance-stabilized carbocation. The choice of initiator is critical and directly impacts the control over the polymerization.

Propagation: The newly formed carbocationic center rapidly adds to another PVE monomer molecule, extending the polymer chain. This step is typically very fast and exothermic. The counter-ion, derived from the initiator system, remains in close proximity to the propagating chain end, influencing its stability and reactivity.

Termination and Chain Transfer: These events are often unavoidable and can limit the final molecular weight of the polymer. Termination can occur through recombination of the propagating cation with the counter-ion or reaction with impurities. Chain transfer, a process where the active center is transferred to another molecule (monomer, solvent, or polymer), terminates one polymer chain while initiating a new one. Minimizing these side reactions is key to achieving a "living" or controlled polymerization.

Visualizing the Reaction Pathway

The following diagram illustrates the fundamental steps in the cationic polymerization of phenyl vinyl ether.

Cationic_Polymerization_PVE cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer I Initiator (e.g., H⁺) IM Initiated Monomer (Carbocation) I->IM Attack on double bond M Phenyl Vinyl Ether (Monomer) M->IM P1 Propagating Chain (P₁⁺) IM->P1 Addition of Monomer Pn Longer Propagating Chain (Pₙ⁺) P1->Pn Chain Growth M2 Monomer M2->P1 T Terminated Polymer Pn->T Reaction with Counter-ion or Impurity CT New Initiated Species + Dead Polymer Pn->CT Transfer to Monomer/Solvent

Caption: Cationic polymerization of phenyl vinyl ether.

Experimental Protocols: A Step-by-Step Guide

Achieving well-controlled cationic polymerization of phenyl vinyl ether demands meticulous attention to experimental detail, particularly the purity of reagents and the exclusion of atmospheric moisture.

Protocol 1: General Procedure for Cationic Polymerization of Phenyl Vinyl Ether

This protocol outlines a general approach using a common Lewis acid initiator system.

Materials:

Reagent/MaterialGradeSupplierNotes
Phenyl vinyl ether (PVE)>98%Major Chemical SupplierMust be purified before use.
Dichloromethane (DCM)AnhydrousMajor Chemical SupplierShould be freshly distilled.
Boron trifluoride diethyl etherate (BF₃·OEt₂)Reagent GradeMajor Chemical SupplierHandle under inert atmosphere.
MethanolACS GradeMajor Chemical SupplierUsed for quenching.
Nitrogen or Argon GasHigh PurityGas SupplierFor maintaining an inert atmosphere.

Procedure:

  • Monomer and Solvent Purification:

    • Dry phenyl vinyl ether over calcium hydride (CaH₂) overnight and then distill under reduced pressure. Store the purified monomer under an inert atmosphere and protect it from light.

    • Reflux dichloromethane over CaH₂ for at least 4 hours and then distill under a nitrogen or argon atmosphere.

  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a rubber septum, and a thermometer.

    • Maintain a positive pressure of inert gas throughout the experiment.

  • Polymerization:

    • Using a gas-tight syringe, transfer the desired amount of anhydrous dichloromethane into the reaction flask.

    • Cool the solvent to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

    • Inject the purified phenyl vinyl ether into the cold solvent.

    • Prepare a dilute solution of the initiator (BF₃·OEt₂) in anhydrous dichloromethane in a separate, dry, sealed vial.

    • Slowly add the initiator solution dropwise to the stirred monomer solution via syringe. An immediate change in viscosity or a slight exotherm may be observed.

    • Allow the polymerization to proceed for the desired time (typically 1-4 hours), maintaining the low temperature.

  • Quenching and Polymer Isolation:

    • Quench the reaction by adding a small amount of pre-chilled methanol to the reaction mixture.

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol or hexane, with vigorous stirring.

    • Collect the precipitated poly(phenyl vinyl ether) by vacuum filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of Poly(phenyl vinyl ether)

The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution (dispersity), and structure.

TechniqueParameter MeasuredExpected Outcome
Gel Permeation Chromatography (GPC)Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Dispersity (Đ = Mw/Mn)Controlled polymerization should yield a narrow dispersity (Đ < 1.5).
Nuclear Magnetic Resonance (¹H NMR)Polymer structure, Monomer conversionCharacteristic peaks for the polymer backbone and the phenoxy side chains. Absence of vinyl protons indicates high conversion.
Fourier-Transform Infrared (FTIR) SpectroscopyFunctional groupsPresence of ether linkages and aromatic C-H bonds; absence of C=C double bond from the monomer.

Critical Parameters and Causality in Experimental Design

The success of phenyl vinyl ether cationic polymerization hinges on the precise control of several experimental variables. Understanding their impact is crucial for achieving desired polymer properties.

  • Initiator Choice and Concentration: The nature and concentration of the initiator are paramount. Strong Lewis acids like BF₃·OEt₂ or AlCl₃ are effective but can lead to uncontrolled polymerization if not used judiciously. Weaker initiators or initiating systems that promote a reversible activation of the propagating chain end can lead to a more "living" character, resulting in better control over molecular weight and lower dispersity. The initiator-to-monomer ratio is the primary determinant of the target molecular weight.

  • Solvent Polarity: The polarity of the solvent significantly influences the polymerization rate and the degree of control. Non-polar solvents such as toluene or hexane are often preferred as they can help to stabilize the ion pair of the propagating chain end and the counter-ion, reducing the likelihood of side reactions. More polar solvents like dichloromethane can accelerate the polymerization but may also promote chain transfer and termination events.

  • Temperature: Cationic polymerizations are typically conducted at low temperatures (e.g., -78 °C to 0 °C). Lower temperatures suppress chain transfer and termination reactions, which have higher activation energies than propagation. This leads to polymers with higher molecular weights and narrower molecular weight distributions.

  • Purity of Reagents: The carbocationic propagating species is highly reactive and susceptible to termination by nucleophilic impurities, especially water. Therefore, the rigorous purification of the monomer, solvent, and the use of an inert atmosphere are absolutely essential for successful and reproducible results.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Polymer Yield Inactive initiator; Presence of impurities (especially water); Reaction temperature too high.Use a fresh, properly stored initiator; Rigorously dry all reagents and glassware; Conduct the reaction at a lower temperature.
Broad Molecular Weight Distribution (High Đ) Chain transfer or termination reactions; Non-uniform initiation; Temperature fluctuations.Lower the reaction temperature; Use a non-polar solvent; Ensure rapid and uniform mixing of the initiator.
Low Molecular Weight High initiator concentration; Presence of chain transfer agents (impurities); High reaction temperature.Decrease the initiator-to-monomer ratio; Purify all reagents thoroughly; Conduct the polymerization at a lower temperature.

Concluding Remarks and Future Outlook

The cationic polymerization of phenyl vinyl ether offers a versatile platform for the synthesis of advanced polymeric materials. By carefully controlling the experimental parameters as outlined in this guide, researchers can achieve predictable and reproducible results, paving the way for the development of novel materials for a wide range of applications. The principles and protocols detailed herein provide a solid foundation for both fundamental studies of polymerization mechanisms and the applied synthesis of functional poly(vinyl ether)s. Future research in this area may focus on the development of more robust and environmentally benign initiator systems, as well as the copolymerization of phenyl vinyl ether with other monomers to create materials with tailored properties.

References

  • Aoshima, S., & Higashimura, T. (2001). Living Cationic Polymerization of Vinyl Ethers. In Living and Controlled Polymerization (pp. 1-64). Springer, Berlin, Heidelberg. [Link]

  • Sawamoto, M. (1991). Modern Cationic Vinyl Polymerization. Progress in Polymer Science, 16(1), 111-172. [Link]

  • Kamigaito, M., Ando, T., & Sawamoto, M. (2001). Metal-Catalyzed Living Radical Polymerization. Chemical Reviews, 101(12), 3689-3746. [Link]

  • Penczek, S., Cypryk, M., & Wiatrowski, M. (2007). The Mechanism of Cationic Polymerization of Vinyl Ethers. Macromolecular Symposia, 249(1), 137-146. [Link]

Method

The Strategic Utility of 1-Phenoxyethen-1-ol in Metal-Catalyzed Cross-Coupling: A Guide for Synthetic Chemists

Introduction: Unlocking New Synthetic Pathways with Enol Ethers In the landscape of modern organic synthesis, the formation of carbon-carbon and carbon-heteroatom bonds with precision and efficiency is paramount. Metal-c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Synthetic Pathways with Enol Ethers

In the landscape of modern organic synthesis, the formation of carbon-carbon and carbon-heteroatom bonds with precision and efficiency is paramount. Metal-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] Among the vast array of coupling partners, enol ethers represent a class of substrates with unique reactivity that offers a gateway to a diverse range of functionalized molecules.[5][6] Specifically, 1-phenoxyethen-1-ol and its derivatives stand as versatile building blocks, poised to participate in a variety of catalytic transformations. This guide provides an in-depth exploration of the metal-catalyzed cross-coupling reactions involving 1-phenoxyethen-1-ol, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The structure of 1-phenoxyethen-1-ol, featuring a vinyl ether moiety, presents two primary sites for reactivity in cross-coupling reactions: the C-O bond of the phenoxy group and the C=C double bond of the enol ether. The electron-rich nature of the double bond makes it an excellent substrate for reactions like the Heck and Suzuki-Miyaura couplings.[6][7][8][9][10] This guide will focus on leveraging the reactivity of the vinyl group in a palladium-catalyzed Suzuki-Miyaura cross-coupling, a reaction celebrated for its mild conditions and broad functional group tolerance.[11][8][9][10]

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[2][11][8][10] The catalytic cycle, a well-established paradigm in cross-coupling chemistry, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][11][8]

Suzuki_Miyaura_Mechanism Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X (1-Phenoxyethenyl derivative) R-X (1-Phenoxyethenyl derivative) R-X (1-Phenoxyethenyl derivative)->Oxidative_Addition R-Pd(II)-X L_n R-Pd(II)-X L_n Oxidative_Addition->R-Pd(II)-X L_n Transmetalation Transmetalation R-Pd(II)-X L_n->Transmetalation Ar-B(OR')_2 Ar-B(OR')_2 Ar-B(OR')_2->Transmetalation Base Base Base->Transmetalation R-Pd(II)-Ar L_n R-Pd(II)-Ar L_n Transmetalation->R-Pd(II)-Ar L_n Reductive_Elimination Reductive Elimination R-Pd(II)-Ar L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration R-Ar (Coupled Product) R-Ar (Coupled Product) Reductive_Elimination->R-Ar (Coupled Product)

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the organic halide (in this case, a vinyl halide derivative of 1-phenoxyethen-1-ol) to the active Pd(0) catalyst. This step forms a Pd(II) intermediate.[2][11][8] The reactivity of the halide follows the general trend I > Br > OTf >> Cl.[11]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base, forming a boronate species. This species then transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex. This is the transmetalation step.[2][11][8]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][11][8]

Application Note: Suzuki-Miyaura Coupling of a 1-Phenoxyethenyl Derivative

This section outlines a detailed protocol for the Suzuki-Miyaura cross-coupling of a 1-phenoxyethenyl derivative with an arylboronic acid. The choice of a vinyl nosylate as the electrophilic partner is based on its enhanced stability and reactivity compared to traditional halides and triflates.[12]

Experimental Workflow

Figure 2. A schematic overview of the experimental workflow for the Suzuki-Miyaura coupling.

Detailed Protocol

Reaction: Suzuki-Miyaura cross-coupling of (E/Z)-1-phenoxy-2-(4-nitrophenylsulfonyloxy)ethene with 4-methoxyphenylboronic acid.

Materials:

ReagentM.W.Amount (mmol)Eq.
(E/Z)-1-phenoxy-2-(4-nitrophenylsulfonyloxy)ethene321.310.51.0
4-Methoxyphenylboronic acid151.960.751.5
Pd(OAc)₂224.500.010.02
XPhos476.650.020.04
K₃PO₄212.271.53.0
Dioxane-5 mL-
Water-0.5 mL-

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add (E/Z)-1-phenoxy-2-(4-nitrophenylsulfonyloxy)ethene (160.7 mg, 0.5 mmol), 4-methoxyphenylboronic acid (113.9 mg, 0.75 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), XPhos (9.5 mg, 0.02 mmol, 4 mol%), and K₃PO₄ (318.4 mg, 1.5 mmol).

  • Degassing: Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add degassed dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 80 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Key Considerations

  • Low Yield:

    • Catalyst Deactivation: Ensure rigorous exclusion of oxygen. Use freshly degassed solvents. Consider using a different ligand that is more robust.

    • Inactive Boronic Acid: Boronic acids can dehydrate to form boroxines. If suspected, the boronic acid can be rehydrated by dissolving it in a minimal amount of a suitable solvent and adding a few drops of water before use.

    • Insufficient Base: The choice and amount of base are crucial for the activation of the boronic acid.[9] K₃PO₄ is often a good choice, but other bases like Cs₂CO₃ or K₂CO₃ can be screened.

  • Side Reactions:

    • Homocoupling: Homocoupling of the boronic acid can occur.[10] This can be minimized by the slow addition of the boronic acid or by using a different palladium precursor/ligand system.

    • Protodeborylation: The boronic acid can be protonated and lost. Ensure the reaction is not overly acidic and that the base is effective.

  • Stereochemistry: The stereochemistry of the starting vinyl ether is often retained in the product, especially with palladium catalysis.[13][14] However, some nickel-catalyzed systems can lead to stereoconvergence.[6]

Conclusion and Future Outlook

The metal-catalyzed cross-coupling of 1-phenoxyethen-1-ol and its derivatives provides a powerful and versatile platform for the synthesis of a wide array of functionalized molecules. The Suzuki-Miyaura reaction, as detailed in this guide, offers a reliable and high-yielding method for the formation of C-C bonds with excellent functional group tolerance. Further exploration into other cross-coupling methodologies, such as Heck[7][15][16][17], Negishi[5], and copper-catalyzed C-O or C-N couplings[13][14][18][19][20], will undoubtedly expand the synthetic utility of this valuable class of substrates. As the demand for novel and complex molecular architectures continues to grow in the pharmaceutical and materials science sectors, the strategic application of enol ethers like 1-phenoxyethen-1-ol in cross-coupling reactions will remain a vital tool for innovation.

References

  • Cossy, J., et al. (2018). Nickel-Catalyzed System for the Cross-Coupling of Alkenyl Methyl Ethers with Grignard Reagents under Mild Conditions. Organic Letters, 20(6), 1815–1818. Available at: [Link]

  • Ramgren, M., et al. (2021). Chan-Evans-Lam Cu(II)-Catalyzed C–O Cross-Couplings: Broadening Synthetic Access to Functionalized Vinylic Ethers. The Journal of Organic Chemistry, 86(15), 10343–10355. Available at: [Link]

  • Kim, T., & Widenhoefer, R. A. (2023). Stereospecific Cu(I)-Catalyzed C–O Cross-Coupling Synthesis of Acyclic 1,2-Di- and Trisubstituted Vinylic Ethers from Alcohols and Vinylic Halides. Organic Letters, 25(29), 5486–5490. Available at: [Link]

  • Ramgren, M., et al. (2021). Catalyzed C-O Cross-Couplings: Broadening Synthetic Access to Functionalized Vinylic Ethers. ChemRxiv. Available at: [Link]

  • Rueping, M., et al. (2015). Nickel catalyzed dealkoxylative C(sp2)-C(sp3) cross coupling reactions--stereospecific synthesis of allylsilanes from enol ethers. Chemical Communications, 51(10), 1937-1940. Available at: [Link]

  • Reddy, R. P., et al. (2009). First Application of An Efficient and Versatile Ligand for Copper-Catalyzed Cross-Coupling Reactions of Vinyl Halides with N-Heterocycles and Phenols. Organic Letters, 11(15), 3342–3345. Available at: [Link]

  • Wang, F., et al. (2022). Nickel/Photo-Cocatalyzed Cross-Coupling of Enol Silyl Ethers with α-Trifluoromethyl Bromides to Access β-CF3-Substituted Ketones. Organic Letters, 24(37), 6826–6831. Available at: [Link]

  • Gong, L., et al. (2021). Selective synthesis of enol ethers via nickel-catalyzed cross coupling of α-oxy-vinylsulfones with alkylzinc reagents. Chemical Communications, 57(87), 11521-11524. Available at: [Link]

  • Tobrman, T. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Molecules, 28(20), 7088. Available at: [Link]

  • Kim, T. (2025). Copper catalyzed C-O cross-coupling synthesis of structurally complex vinylic ethers: enabling technology for the non-traditional synthesis of various glycosides. Emory Theses and Dissertations. Available at: [Link]

  • Oestreich, M., et al. (2021). Palladium Catalyzed Aryl Enol Ether Synthesis from Vinyl Triflates. Request PDF. Available at: [Link]

  • Goudreau, S. R., & Charette, A. B. (2014). Assisted Tandem Pd Catalysis Enables Regiodivergent Heck Arylation of Transiently Generated Substituted Enol Ethers. JACS Au, 4(1), 133-142. Available at: [Link]

  • Ho, G.-M., Sommer, H., & Marek, I. (2019). Highly E-Selective, Stereoconvergent Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkenyl Ethers. Organic Letters, 21(8), 2913–2917. Available at: [Link]

  • Willis, M. C., & Sapmaz, A. (2001). Palladium catalysed aryl enol ether synthesis from vinyl triflates. Chemical Communications, (21), 2364-2365. Available at: [Link]

  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Chen, L., et al. (2019). Palladium-Catalyzed Dimerization of Vinyl Ethers: Mechanism, Catalyst Optimization, and Polymerization Applications. Macromolecules, 52(19), 7245–7253. Available at: [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. Available at: [Link]

  • Antermite, D., & Newman, S. G. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Feuermann, M., et al. (2007). Heck Reactions of α‐ or β‐Substituted Enol Ethers with Aryl Bromides Catalysed by a Tetraphosphane/Palladium Complex – Direct Access to Acetophenone or 1‐Arylpropanone Derivatives. Advanced Synthesis & Catalysis, 349(14-15), 2415-2425. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ma, S., & Zhang, J. (2004). An intramolecular Heck reaction of enol ethers involving β-alkoxyl elimination followed by the β-hydride elimination process: access to (Z)-ortho-formyl/keto-cinnamates. Chemical Communications, (10), 1194-1195. Available at: [Link]

  • O'Brien, C. J., et al. (2018). Dehydrative Cross-Coupling of 1-Phenylethanol Catalysed by Palladium Nanoparticles Formed in situ Under Acidic Conditions. Scientific Reports, 8(1), 14249. Available at: [Link]

  • Li, Y., et al. (2017). Cu-catalyzed cross-coupling reactions of vinyl epoxide with organoboron compounds: access to homoallylic alcohols. Organic & Biomolecular Chemistry, 15(3), 549-552. Available at: [Link]

  • Beller, M., et al. (2010). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Green Chemistry, 12(10), 1832-1835. Available at: [Link]

  • Procter, D. J., et al. (2023). Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis. Chemical Science, 14(43), 12051-12057. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of enol ethers by Heck reaction. ResearchGate. Available at: [Link]

  • Mondal, S., & Varela, J. A. (2013). Handy Protocols using Vinyl Nosylates in Suzuki-Miyaura Cross-Coupling Reactions. Request PDF. Available at: [Link]

  • Evans, P., & Leffray, M. (2009). Transition metal-catalysed cross-coupling reactions of P-activated enols. Tetrahedron, 65(51), 10465-10482. Available at: [Link]

  • ResearchGate. (n.d.). Methods for Vinyl Ether Synthesis. Request PDF. Available at: [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Szostak, M., et al. (2022). Silver-Catalyzed Controlled Intermolecular Cross-Coupling of Silyl Enol Ethers: Scalable Access to 1,4-Diketones. Organic Letters, 24(25), 4633–4638. Available at: [Link]

  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Szostak, M., et al. (2022). Ruthenium-catalyzed C–O bond activation of aryl methyl ethers. Organic Chemistry Frontiers, 9(12), 3251-3256. Available at: [Link]

  • Martin, R., et al. (2020). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. ACS Catalysis, 10(15), 8446–8455. Available at: [Link]

  • Gotor-Fernández, V., et al. (2014). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Biotechnology for Biofuels, 7(1), 1-10. Available at: [Link]

  • Lundbäck, T., et al. (2016). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Journal of Medicinal Chemistry, 59(11), 5328-5339. Available at: [Link]

  • Wang, C., et al. (2021). Pd-catalyzed cross-electrophile Coupling/C–H alkylation reaction enabled by a mediator generated via C(sp3)–H activation. Organic Chemistry Frontiers, 8(12), 3045-3050. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 1-phenylethanol by selective hydrogenation of acetophenone over alumina-supported Co catalysts. ResearchGate. Available at: [Link]

  • Firoj, M., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry, 16(12), 1025-1045. Available at: [Link]

  • Goldberg, K. I., et al. (2022). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. ACS Catalysis, 12(13), 7792–7800. Available at: [Link]

  • Google Patents. (2017). CN106699523A - Synthetic method of o-phenyl phenoxyethanol. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the half-life of 1-Phenoxyethen-1-ol in solution

Technical Support Hub: Kinetic Stabilization of 1-Phenoxyethen-1-ol Ticket ID: ENOL-STAB-001 Topic: Assigned Specialist: Senior Application Scientist, Physical Organic Chemistry Division Executive Summary You are attempt...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Kinetic Stabilization of 1-Phenoxyethen-1-ol

Ticket ID: ENOL-STAB-001 Topic: Assigned Specialist: Senior Application Scientist, Physical Organic Chemistry Division

Executive Summary

You are attempting to study 1-Phenoxyethen-1-ol , the enol tautomer of phenyl acetate. This species is thermodynamically unstable relative to its keto form (


 to 

in aqueous media). In standard conditions, ketonization occurs within milliseconds to seconds via acid/base catalysis.

To extend the half-life (


) to a window suitable for spectroscopic characterization (minutes to hours), you must transition from thermodynamic control  to kinetic stabilization . This requires the complete exclusion of proton-transfer catalysts (trace acids, bases, water, and active glass surfaces).

Module 1: Solvent System Engineering

The primary driver of rapid ketonization is solvent-mediated proton transfer. You must disrupt the Grotthuss mechanism.

The Protocol

Do not use: Water, Methanol, Ethanol, or any protic solvent. Recommended Solvent: DMSO-d


 (Primary) or Acetonitrile-d

(Secondary).

Why DMSO? DMSO is a polar aprotic solvent with high hydrogen-bond accepting capability but no hydrogen-bond donors. It disrupts the intermolecular hydrogen bonding networks required for rapid tautomerization. In ultra-pure DMSO, the ketonization mechanism shifts from a low-barrier concerted process to a high-barrier stepwise process.

Troubleshooting Table: Solvent Purity

SymptomDiagnosisCorrective Action

seconds
Gross water contaminationStore solvent over activated 4Å Molecular Sieves for 24h.

minute
Trace Acid/Base impuritiesPass solvent through a plug of basic alumina (to remove acids) or silica (to remove bases) immediately before use.
NMR signals broadExchange with solvent protonsUse "100%" D-enriched ampoules; avoid stock bottles.

Module 2: Surface Passivation (The "Invisible" Catalyst)

Glass surfaces contain silanol groups (Si-OH) that act as weak acids/bases, catalyzing ketonization even in pure solvents.

The Protocol: Silylation of Glassware

Standard oven-drying is insufficient.[1] You must chemically cap the surface silanols.

Step-by-Step Procedure:

  • Clean: Wash NMR tubes/flasks with base bath, then acid bath, then water. Oven dry at 120°C.

  • Treat: Fill the vessel with a 5% solution of Dichlorodimethylsilane (DCDMS) or Hexamethyldisilazane (HMDS) in dry toluene.

  • Incubate: Allow to stand for 30 minutes.

  • Rinse: Rinse twice with dry toluene, then twice with dry methanol (to remove unreacted silylating agent).

  • Cure: Bake in an oven at 110°C for 1 hour.

    • Validation: The glass surface should be hydrophobic; water should bead immediately.

Module 3: Thermal Kinetics (Arrhenius Control)

Proton transfer has a low but non-zero activation energy (


). Lowering temperature is the most reliable physical method to extend 

.

Operational Guide:

  • Target Temperature: 233 K (-40°C) to 253 K (-20°C).

  • Solvent Constraints: DMSO freezes at 19°C. If cryogenic temperatures are required, switch to Acetonitrile-d

    
      (Freezing point -45°C) or CD
    
    
    
    Cl
    
    
    (Freezing point -96°C).
  • Benefit: Every 10°C drop typically slows the reaction rate by a factor of 2–3. Dropping from 25°C to -40°C can extend a 1-minute half-life to over an hour.

Visualizing the Problem

The following diagram illustrates the competing pathways you are fighting. Your goal is to block the red arrows.

Tautomerization cluster_legend Pathway Legend Enol 1-Phenoxyethen-1-ol (Enol Form) Transition Transition State (C-Protonation) Enol->Transition Slow (Uncatalyzed) Enol->Transition Fast Keto Phenyl Acetate (Keto Form) Transition->Keto Acid Catalyst: H3O+ / Trace Acid Acid->Transition Base Catalyst: OH- / Trace Base Base->Transition Surface Catalyst: Glass Silanols (Si-OH) Surface->Transition Target for Inhibition Target for Inhibition

Caption: Mechanism of decay. To improve half-life, you must block the catalytic pathways (Red) mediated by acids, bases, and surfaces.

Frequently Asked Questions (FAQs)

Q1: I see a rapid disappearance of the enol signal in NMR, but no phenyl acetate formation. What is happening? A: You are likely observing polymerization or hydrolysis rather than simple tautomerization. Vinyl ethers/enols are prone to cationic polymerization in the presence of trace acids.

  • Fix: Add a solid-phase proton scavenger like Polyvinylpyridine (PVP) beads to the NMR tube. Do not use soluble amine bases (like TEA) as they can catalyze general base ketonization.

Q2: Can I use CDCl


 as a solvent? 
A: Avoid if possible.  Chloroform is naturally acidic (decomposes to HCl/Phosgene) and often contains ethanol as a stabilizer. If you must use it, filter it through basic alumina immediately before use to remove the HCl and ethanol.

Q3: How do I generate the enol in situ? A: The most "clean" method for kinetic studies is the hydrolysis of 1-phenoxyvinyl ketene acetals or flash photolysis of diazo compounds (e.g., phenyl diazoacetate). If you are trying to isolate it from a reaction mixture, you must work at low temperatures (-78°C) and quench into a silylated vessel.

References

  • Chiang, Y., & Kresge, A. J. (1991). "The Chemistry of Enols." Science, 253(5018), 395-400.

    • Core Reference: Establishes the fundamental kinetics of enol ketonization and the magnitude of acid/base c
  • Capon, B. (1982). "The Chemistry of Enols and Enolates." The Chemistry of Functional Groups.
  • Chiang, Y., Kresge, A. J., et al. (2005).[2][3] "Ketonization of the remarkably strongly acidic elongated enol..."[2] Chemical Communications, (33), 4231-4233.

    • Relevance: Specific data on phenyl-substituted enol kinetics and pKa values.
  • Schlenk Line Survival Guide. "Silanizing Glassware."

    • Protocol: Standard operating procedure for passivating glass surfaces against sensitive intermediates.[1]

Sources

Optimization

Technical Support Center: Troubleshooting 1-Phenoxyethen-1-ol Synthesis

The following technical support guide addresses the synthesis and isolation challenges associated with 1-Phenoxyethen-1-ol (CAS: 32666-75-4). Executive Summary: The "Ghost Molecule" Paradox If you are experiencing low yi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis and isolation challenges associated with 1-Phenoxyethen-1-ol (CAS: 32666-75-4).

Executive Summary: The "Ghost Molecule" Paradox

If you are experiencing low yields (or 0% yield) when attempting to isolate 1-Phenoxyethen-1-ol , the primary cause is likely thermodynamic, not procedural.

The Core Issue: 1-Phenoxyethen-1-ol is the enol tautomer of Phenyl Acetate . Under standard laboratory conditions (STP), the equilibrium overwhelmingly favors the ester form (Phenyl Acetate) due to the strength of the carbonyl bond (


) versus the enol double bond (

).
  • Target Structure:

    
     (Enol)
    
  • Actual Isolate:

    
     (Phenyl Acetate)
    

Unless you are performing an in-situ trapping experiment (e.g., forming a silyl enol ether) or working under exotic conditions (matrix isolation at <10 K), you cannot isolate the free alcohol.

This guide addresses two scenarios:

  • Scenario A: You intend to generate the enol as a transient intermediate for trapping.

  • Scenario B: You intended to synthesize 2-Phenoxyethanol (a stable glycol ether) and have a nomenclature/regiochemistry error.

Critical Diagnostic: Identify Your True Target

Before proceeding, verify your target structure against the table below. The "1-position" vs. "2-position" distinction is the difference between an unstable transient species and a stable industrial solvent.

Feature1-Phenoxyethen-1-ol (The Enol)2-Phenoxyethanol (The Glycol Ether)
Structure


CAS 32666-75-4122-99-6
Stability Unstable (Tautomerizes to Phenyl Acetate)Stable (Isolable Liquid)
Typical Use Transient Nucleophile (Trapped)Solvent, Preservative, Building Block
Synthesis Route Base-mediated enolization of Phenyl AcetatePhenol + Ethylene Oxide / Carbonate

Scenario A: Troubleshooting Enol Trapping (Advanced)

Context: You are trying to generate the enol of phenyl acetate to react it with an electrophile (e.g., TMSCl to form a Silyl Ketene Acetal) or use it in an aldol-type reaction.

The Problem: The "low yield" refers to the failure to trap the enolate, resulting in the recovery of starting material (Phenyl Acetate) or hydrolysis products.

The Mechanism of Failure

The enol is generated via deprotonation of Phenyl Acetate. If the base is too weak, or if proton sources (moisture) are present, the enolate quenches back to the ester.

Tautomerization cluster_0 Thermodynamic Trap (The Problem) PhenylAcetate Phenyl Acetate (Stable Ester) Ph-O-C(=O)-CH3 Enolate Enolate Ion (Reactive Intermediate) [Ph-O-C(O-)=CH2]- PhenylAcetate->Enolate Base (LDA) Enolate->PhenylAcetate Quench (H+) Enol 1-Phenoxyethen-1-ol (Unstable Enol) Ph-O-C(OH)=CH2 Enolate->Enol Protonation (Kinetic) Enol->PhenylAcetate Rapid Tautomerization

Figure 1: The thermodynamic sink. Any protonation of the enolate ultimately returns the system to Phenyl Acetate.

Troubleshooting Protocol: Silyl Enol Ether Synthesis

To "isolate" this structure, you must substitute the proton (


) with a silyl group (

).

Step-by-Step Optimization:

  • Moisture Control (Critical):

    • Issue: Trace water protonates the enolate, regenerating Phenyl Acetate.

    • Fix: Flame-dry all glassware. Use THF distilled from Na/Benzophenone. Ensure Nitrogen/Argon lines are dry.

  • Base Selection:

    • Avoid: NaH (Heterogeneous, slow), Alkoxides (Nucleophilic attack on ester).

    • Use:LDA (Lithium Diisopropylamide) or LiHMDS at -78°C. These are non-nucleophilic, strong bases (

      
      ) that quantitatively deprotonate the 
      
      
      
      -proton.
  • Trapping Agent:

    • Reagent: TMSCl (Trimethylsilyl chloride) or TMSOTf.

    • Additives: Add HMPA or DMPU (co-solvents) to break up lithium aggregates and accelerate the trapping of the enolate oxygen.

  • Quenching:

    • Do NOT quench with acid. This hydrolyzes the silyl ether back to the ester.

    • Quench with saturated

      
       (aq) after the reaction is complete and warmed to 0°C.
      

Optimized Workflow (Graphviz):

TrappingWorkflow Step1 1. Dissolve Phenyl Acetate in dry THF (-78°C) Step2 2. Add LDA (1.1 equiv) Dropwise over 30 min Step1->Step2 Step3 3. Generate Enolate Stir 1h at -78°C Step2->Step3 Step4 4. Add TMSCl (1.2 equiv) Trapping Agent Step3->Step4 Step5 5. Warm to RT Solvent Evaporation Step4->Step5 Result Product: 1-Phenoxy-1-(trimethylsiloxy)ethene (Stable Silyl Ketene Acetal) Step5->Result

Figure 2: The only viable route to "isolate" the 1-phenoxyethen-1-ol structure is via O-silylation.

Scenario B: Troubleshooting 2-Phenoxyethanol (The "Typo")

Context: You intended to make the standard pharmaceutical intermediate


 (2-Phenoxyethanol) via the reaction of Phenol with Ethylene Carbonate or Ethylene Oxide.

The Problem: Low yields here are usually due to poly-alkylation (forming


) or incomplete conversion.
Key Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Catalyst DeactivationIf using

, ensure high stirring rate (heterogeneous). Switch to TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.
Poly-alkylation (Byproducts) Excess Ethylene CarbonateMaintain a strict 1:1.05 molar ratio of Phenol to Ethylene Carbonate.
High Viscosity / Tar Oxidation of PhenolPerform reaction under Nitrogen atmosphere . Phenol oxidizes to quinones at high temps (

).
Product is Solid/Gummy Impure PhenolRecrystallize starting phenol. 2-Phenoxyethanol should be a clear liquid (MP

).
Recommended Protocol (Green Synthesis)

Reagents: Phenol, Ethylene Carbonate,


 (Cat).
  • Mix Phenol (1.0 eq) and Ethylene Carbonate (1.1 eq).

  • Add

    
     (0.05 eq).
    
  • Heat to 140°C for 4–6 hours. Note:

    
     evolution indicates reaction progress.
    
  • Workup: Wash with dilute NaOH (removes unreacted phenol), then water. Distill under vacuum.

FAQ: Frequently Asked Questions

Q: Can I buy 1-Phenoxyethen-1-ol directly from a vendor? A: You will see CAS 32666-75-4 listed in virtual catalogs. However, if you order it, you will likely receive Phenyl Acetate or a decomposed sample. The free enol is not shelf-stable.

Q: I see a peak in NMR that looks like the enol. Is it possible? A: If you are in a non-protic solvent (e.g.,


) and the sample is very pure, you might see a minor equilibrium percentage (<1%). However, if you see a major peak, check if you have actually formed the Vinyl Ether  (

) or if your sample contains Phenoxyacetaldehyde .

Q: How do I distinguish the Enol from the Ester in IR? A:

  • Phenyl Acetate (Ester): Strong sharp peak at

    
     (C=O).
    
  • 1-Phenoxyethen-1-ol (Enol): Broad band at

    
     (O-H) and a weak peak at 
    
    
    
    (C=C). If you see the 1760 peak, you have the ester.

References

  • Keto-Enol Tautomerism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Explains the thermodynamic favorability of the keto/ester form over the enol).
  • Silyl Ketene Acetals: Ainsworth, C., Chen, F., & Kuo, Y. (1972). "Ketene alkyl trialkylsilyl acetals: Synthesis, pyrolysis, and NMR studies". Journal of Organometallic Chemistry, 46(1), 59-71. Link

  • Phenoxyethanol Synthesis: Zhang, F., et al. (2016). "Catalytic synthesis of 2-phenoxyethanol from phenol and ethylene carbonate". Industrial & Engineering Chemistry Research. (Standard protocol for the stable glycol ether).
  • CAS Database: CAS Registry Number 32666-75-4 (Ethenol, 1-phenoxy-).[1][2] Validated via SciFinder-n / Common Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Purification of 1-Phenoxyethen-1-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the common challenge of removing phenol impurities from samples of 1-phenoxyethen-1-ol. As 1-phenoxyet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the common challenge of removing phenol impurities from samples of 1-phenoxyethen-1-ol. As 1-phenoxyethen-1-ol is a vinyl ether and an enol, this document addresses the unique stability considerations inherent to this class of compounds while presenting robust purification protocols.

I. Understanding the Chemistry: Phenol vs. 1-Phenoxyethen-1-ol

A successful purification strategy hinges on exploiting the differing chemical properties of the target compound and the impurity.

Phenol , a common starting material or byproduct, is an aromatic alcohol with a distinctly acidic hydroxyl group. This acidity is due to the resonance stabilization of the resulting phenoxide anion.[1] The pKa of phenol is approximately 10, making it significantly more acidic than typical aliphatic alcohols.[2][3] This acidity is the cornerstone of its removal via basic extraction.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 1-phenoxyethen-1-ol.

Frequently Asked Questions (FAQs)

Q1: Why is my final 1-phenoxyethen-1-ol sample showing signs of degradation after purification?

A1: The most likely cause is exposure to acidic conditions. Vinyl ethers are highly susceptible to acid-catalyzed hydrolysis.[4][5][6][7] Ensure all your reagents, solvents, and glassware are free from acidic residues. If you performed an acid-base extraction, it is critical that the final product is not exposed to any residual acid.

Q2: I'm seeing a new impurity in my NMR spectrum after purification that wasn't in the crude material. What could it be?

A2: This new impurity is likely the tautomer of 1-phenoxyethen-1-ol, which is phenoxyacetaldehyde. Enols are often in equilibrium with their keto or aldehyde tautomers, and this process can be catalyzed by acid or base, or even occur slowly on standing. The purification process may have inadvertently promoted this tautomerization.

Q3: Can I use a strong base like sodium hydroxide to remove the phenol?

A3: Yes, a dilute solution of a strong base like sodium hydroxide is effective for deprotonating phenol to the water-soluble sodium phenoxide. However, it is crucial to use it judiciously and ensure the 1-phenoxyethen-1-ol is stable under these conditions. Given the general stability of vinyl ethers in base, this is the recommended approach.

Q4: Is column chromatography a suitable method for purifying 1-phenoxyethen-1-ol?

A4: Column chromatography can be an effective method, but care must be taken. Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. Using neutralized silica gel or an alternative stationary phase like alumina (basic or neutral) is recommended.

Troubleshooting Common Problems
Problem Potential Cause Recommended Solution
Incomplete Phenol Removal Insufficient amount of base used during extraction.Increase the volume or concentration of the basic wash. Perform multiple extractions.
Poor phase separation during extraction.Allow more time for layers to separate. Consider adding brine to the aqueous layer to improve separation.
Low Yield of 1-Phenoxyethen-1-ol Degradation due to acidic conditions.Ensure all reagents and glassware are acid-free. Neutralize any acidic solutions promptly.
Tautomerization to the aldehyde.Minimize exposure to catalysts (acid/base) and heat. Analyze the product immediately after purification.
Product loss during aqueous washes.Minimize the number and volume of aqueous washes. Back-extract the combined aqueous layers with a fresh portion of organic solvent.
Product Streaking on TLC/Column The compound is interacting too strongly with the stationary phase.For column chromatography, consider using a less polar solvent system or deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent.

III. Recommended Purification Protocols

Below are detailed protocols for the removal of phenol from 1-phenoxyethen-1-ol samples.

Protocol 1: Acid-Base Extraction

This method leverages the acidic nature of phenol to selectively move it into an aqueous phase.

Principle: Phenol (pKa ≈ 10) is deprotonated by a mild base to form the water-soluble phenoxide salt, while the less acidic 1-phenoxyethen-1-ol remains in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 1-phenoxyethen-1-ol sample containing phenol in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a cold, dilute aqueous sodium hydroxide solution (e.g., 1-2% w/v).

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase containing sodium phenoxide.

  • Collection: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction (steps 2-5) with a fresh portion of the dilute NaOH solution to ensure complete removal of phenol.

  • Neutral Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water-soluble components.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified 1-phenoxyethen-1-ol.

Workflow Diagram:

G cluster_start Start cluster_extraction Extraction cluster_workup Work-up cluster_end End start Crude 1-Phenoxyethen-1-ol (in organic solvent) extraction Add dilute NaOH (aq) Shake and separate start->extraction aqueous_layer Aqueous Layer (Sodium Phenoxide) extraction->aqueous_layer Impurity organic_layer Organic Layer (1-Phenoxyethen-1-ol) extraction->organic_layer Product wash Wash with Brine organic_layer->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate product Purified 1-Phenoxyethen-1-ol evaporate->product

Caption: Acid-Base Extraction Workflow.

Protocol 2: Column Chromatography

This method is suitable for removing phenol and other impurities with different polarities from 1-phenoxyethen-1-ol.

Principle: Compounds are separated based on their differential adsorption to a stationary phase and solubility in a mobile phase. Phenol is more polar than 1-phenoxyethen-1-ol and will therefore have a stronger affinity for a polar stationary phase like silica gel.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of neutralized silica gel or alumina in the chosen eluent (a non-polar solvent system, e.g., a mixture of hexanes and ethyl acetate). Pack the slurry into a chromatography column.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. The less polar 1-phenoxyethen-1-ol will elute first.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-phenoxyethen-1-ol.

Workflow Diagram:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation cluster_end End prep_column Pack Column with Neutralized Silica/Alumina load_sample Load Crude Sample prep_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified 1-Phenoxyethen-1-ol evaporate->product

Caption: Column Chromatography Workflow.

IV. Data Summary

Compound Structure pKa Solubility Key Characteristics
Phenol C₆H₅OH~10[2][3]Soluble in organic solvents; slightly soluble in water. Sodium salt is very water-soluble.[1]Acidic; can cause skin burns.
1-Phenoxyethen-1-ol C₆H₅OCH=CHOHEstimated >10Expected to be soluble in organic solvents and sparingly soluble in water.Enol; likely unstable and prone to tautomerization. Acid-sensitive.

V. References

  • Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry, 71(1), 38-41.

  • Kresge, A. J., & Sagatys, D. S. (1967). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 731-736.

  • Ethyl vinyl ether, EtO−CH=CH2, hydrolyzes in weakly acidic water to acetaldehyde and ethanol. (2025, March 19). Filo.

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry.

  • 1-Phenylethanol. (n.d.). In Wikipedia. Retrieved February 7, 2026.

  • The Polymerization and Synthesis of Phenyl Vinyl Ether and Certain Derivatives. (n.d.). UBC Library Open Collections.

  • Hydrolysis of Vinyl Ether I Ether I Organic Chemistry I (in English). (2017, February 12). [Video]. YouTube.

  • (S)-(-)-1-PHENYLETHANOL synthesis. (n.d.). ChemicalBook.

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data.

  • Phenoxyethanol. (n.d.). In Wikipedia. Retrieved February 7, 2026.

  • Purifying vinyl phenol by alkali extn. - in countercurrent with aq. alkali soln. and water-insoluble organic solvent. (n.d.). Google Patents.

  • Showing Compound 1-Phenylethanol (FDB010561). (2010, April 8). FooDB.

  • Approximate pKa chart of the functional groups: values to know. (n.d.).

  • 1-Phenylethanol. (n.d.). PubChem.

  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (n.d.). PMC.

  • Vinyl alcohol. (n.d.). In Wikipedia. Retrieved February 7, 2026.

  • (S)-(-)-1-PHENYLETHANOL. (n.d.). ChemicalBook.

  • Alpha Carbon Chemistry, pKa values, Enol/Ketone, Aldol addition, Dehydration, and Decarboxylation. (2020, June 9). [Video]. YouTube.

  • Enolate Chemistry: pKa and Selectivity. (2017, March 22). Scribd.

  • Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. (2022, July 22). Frontiers.

  • Methods for manufacturing phenoxyethanol. (n.d.). Google Patents.

  • Preparation method of high-purity phenoxyethanol. (n.d.). Google Patents.

  • PHENOXYETHANOL. (n.d.).

  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. (2022, February 7).

  • Phenol ether. (n.d.). In Wikipedia. Retrieved February 7, 2026.

  • Methods of producing phenoxyethanol. (n.d.). Google Patents.

  • Preparation procedure of 1-phenylethanol and acetophenone mixtures. (n.d.). Google Patents.

  • Bordwell pKa Table. (n.d.). Organic Chemistry Data.

  • Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior. (2026, January 21). Oreate AI Blog.

Sources

Optimization

Solvent selection for maximizing 1-Phenoxyethen-1-ol detection

Technical Support Center: Solvent Selection for 1-Phenoxyethen-1-ol Detection Status: Operational Ticket ID: CHEM-SUP-8821[1] Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Selection for 1-Phenoxyethen-1-ol Detection

  • Status: Operational

  • Ticket ID: CHEM-SUP-8821[1]

  • Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1]

Executive Summary: The Stability Challenge

Nomenclature Alert: The target molecule, 1-Phenoxyethen-1-ol (Ph-O-C(OH)=CH₂), is the enol tautomer of Phenyl Acetate.[1] Unlike its stable isomer 2-Phenoxyethanol (a common preservative) or 1-Phenylethanol (a chiral alcohol), 1-Phenoxyethen-1-ol is thermodynamically unstable and prone to rapid tautomerization into the ester form (Phenyl Acetate).[1]

Core Directive: Maximizing detection of this transient species requires a solvent system that kinetically inhibits proton transfer .[1] Standard reverse-phase conditions (water/methanol) will catalyze the conversion to the ester, resulting in signal loss. This guide focuses on stabilization via solvent selection to enable detection by NMR or specialized HPLC.

Part 1: Solvent Selection Matrix

The choice of solvent dictates the lifetime of the enol species. You must prioritize aprotic environments to prevent "proton shuttling" which accelerates tautomerization.[1]

Solvent Performance Table
Solvent ClassRecommended SolventsSuitabilityMechanism of Action
Dipolar Aprotic DMSO-d₆ , Acetonitrile (ACN) , DMF High High dielectric constant stabilizes the polar enol form; lack of labile protons slows tautomerization exchange rates.[1]
Non-Polar Toluene-d₈ , CD₂Cl₂ Medium Useful for low-temperature NMR studies (<-50°C).[1] Poor solubility may be an issue for higher concentrations.[1]
Protic Methanol , Water , Ethanol Critical Failure Acts as a proton bridge, catalyzing the rapid conversion to Phenyl Acetate. Avoid.
Basic/Acidic Pyridine , Acetic Acid Failure Both acids and bases catalyze keto-enol tautomerism.[1] Neutral conditions are mandatory.

Part 2: Experimental Workflows & Troubleshooting

Workflow 1: NMR Detection (Direct Observation)

Goal: Slow down the exchange rate (


) to observe the distinct vinylic protons.

Protocol:

  • Glassware Prep: Treat NMR tubes with HMDS (hexamethyldisilazane) to neutralize surface silanols (which act as acidic catalysts).[1]

  • Solvent: Dissolve sample in DMSO-d₆ (dried over molecular sieves).

  • Temperature: Cool probe to 253 K (-20°C) or lower.

  • Acquisition: Rapid acquisition (high scan rate) focused on the vinylic region (4.0–6.5 ppm).[1]

Workflow 2: HPLC Detection (Trapping Method)

Goal: Since the enol cannot survive a standard aqueous column, "detection" often requires chemical trapping.

Protocol:

  • In-situ Derivatization: React the sample immediately with TMS-Cl (Trimethylsilyl chloride) in the presence of a non-nucleophilic base (e.g., TEA) in Acetonitrile .[1]

  • Result: Converts unstable 1-Phenoxyethen-1-ol

    
     Stable 1-Phenoxy-1-(trimethylsiloxy)ethene .
    
  • Analysis: Inject the silyl enol ether into GC-MS or Normal Phase HPLC (Hexane/IPA).

Part 3: Mechanism & Visualization

The following diagram illustrates the solvent-dependent fate of 1-Phenoxyethen-1-ol.

SolventFate Enol 1-Phenoxyethen-1-ol (Target Analyte) Protic Protic Solvent (MeOH / H2O) Enol->Protic Dissolution Aprotic Aprotic Solvent (DMSO / ACN) Enol->Aprotic Dissolution Trapping Derivatization (TMS-Cl) Enol->Trapping Reaction Transition Proton Shuttle Mechanism Protic->Transition Catalysis Stable Stable Detection (Slow k_ex) Aprotic->Stable Inhibits Proton Transfer Silyl Silyl Enol Ether (Trapped Derivative) Trapping->Silyl Permanent Stabilization Ester Phenyl Acetate (Rearranged Product) Transition->Ester Rapid Tautomerization (Signal Loss)

Figure 1: Solvent influence on the tautomeric equilibrium of 1-Phenoxyethen-1-ol.[1] Protic solvents accelerate signal loss via rearrangement to Phenyl Acetate.[1]

Part 4: Troubleshooting Guide (Q&A)

Q1: I see a peak in my LC-MS, but the mass corresponds to Phenyl Acetate (MW 136.15), not the enol. Why?

  • Diagnostic: You are likely using a reverse-phase method with water or methanol.[1]

  • Root Cause: The enol and ester are tautomers (isomers), so they have the exact same mass. However, in the LC column, the enol has rearranged to the thermodynamically stable ester form.

  • Fix: You cannot separate these tautomers on a standard C18 column because the interconversion is faster than the retention time. Switch to Low-Temperature NMR or use the TMS-Trapping method described above.

Q2: My NMR signals for the vinylic protons are broad and merging into the baseline.

  • Diagnostic: This indicates "intermediate exchange" on the NMR timescale.[1]

  • Root Cause: The proton exchange between the enol -OH and the solvent (or trace water) is happening at a rate comparable to the NMR frequency difference.

  • Fix:

    • Dry the solvent: Ensure DMSO-d₆ is strictly anhydrous (store over 4Å sieves).[1] Trace water catalyzes exchange.[1]

    • Lower the temperature: Drop to -40°C to freeze the exchange, sharpening the peaks.

Q3: Can I use Acetone-d₆?

  • Analysis: Acetone is aprotic, which is good.[1] However, commercial acetone often contains trace acids or bases which can catalyze tautomerization.[1]

  • Verdict: DMSO-d₆ is superior due to its higher viscosity (slowing molecular tumbling) and stronger hydrogen-bond accepting capability, which can "lock" the enolic proton.[1]

Part 5: Frequently Asked Questions (FAQ)

Q: Did you mean "2-Phenoxyethanol"?

  • A: If you are analyzing the common preservative (Ph-O-CH₂-CH₂-OH), this guide is too complex for your needs. 2-Phenoxyethanol is stable.[1] Use a standard C18 column, 50:50 ACN:Water, and detect at 270 nm.[1]

Q: What is the UV Cutoff consideration?

  • A: The phenoxy chromophore absorbs strongly around 270–275 nm .[1]

    • Acetonitrile (Cutoff 190 nm): Excellent.[1]

    • Methanol (Cutoff 205 nm): Good optical properties, but chemically incompatible (protic).[1]

    • DMSO (Cutoff 268 nm): Problematic for UV detection. If using DMSO for stability, you must use NMR or dilute significantly into ACN immediately prior to injection (if trapping).[1]

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Keto-Enol Tautomerism of Phenyl Acetoacetate. Retrieved from (Contextual grounding on phenyl-group influence on tautomerism).

  • Master Organic Chemistry. (2022).[1] Keto-Enol Tautomerism: Key Points and Solvent Effects. Retrieved from (Mechanistic validation of solvent-assisted proton transfer).

  • Chemistry Steps. (2023). Keto Enol Tautomerization Mechanisms and Catalysis. Retrieved from (Validation of acid/base catalysis in equilibrium).

  • Chromatography Forum. (2007).[1][2][3] HPLC Analysis of Compounds Undergoing Keto-Enol Tautomerism. Retrieved from (Field-proven troubleshooting for separating tautomers).

  • Waters Corporation. (2020).[1] Reducing Acetonitrile Usage for HPLC Analysis of Aldehydes and Ketones (DNPH Derivatization). Retrieved from (Methodology for trapping carbonyl/enol species).[1]

Sources

Troubleshooting

Technical Support Center: Controlling Temperature Effects on 1-Phenoxyethen-1-ol Reactivity

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-phenoxyethen-1-ol. This guide is designed to provide in-depth technical assistance for controlling th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-phenoxyethen-1-ol. This guide is designed to provide in-depth technical assistance for controlling the effects of temperature on the reactivity of this versatile enol ether. By understanding the fundamental principles of its thermal behavior, you can optimize your reaction outcomes, minimize byproduct formation, and ensure the reproducibility of your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the use of 1-phenoxyethen-1-ol, with a focus on temperature-related causes and solutions.

Issue 1: Low or No Product Yield

Symptoms:

  • The reaction does not proceed to completion, as indicated by TLC or GC-MS analysis.

  • The starting material, 1-phenoxyethen-1-ol, is recovered unchanged.

Potential Temperature-Related Causes and Solutions:

CauseExplanationTroubleshooting Steps
Insufficient Thermal Energy Many reactions, such as cycloadditions, require a certain activation energy to proceed at an appreciable rate. If the reaction temperature is too low, the kinetic barrier may not be overcome.1. Gradually increase the reaction temperature in 5-10°C increments. 2. Monitor the reaction progress at each temperature point by TLC or NMR. 3. Consult the literature for recommended temperature ranges for similar vinyl ethers in the specific reaction class.
Keto-Enol Tautomerization 1-Phenoxyethen-1-ol exists in equilibrium with its keto tautomer, 2-phenoxyacetaldehyde.[1][2][3][4] While the enol form is often stabilized, changes in temperature can shift this equilibrium.[5] If the desired reaction requires the enol form, a shift towards the less reactive keto form at certain temperatures could stall the reaction.1. Analyze the tautomeric composition of your starting material at the reaction temperature using 1H NMR spectroscopy. 2. If the keto form is prevalent, consider if the reaction can be catalyzed to favor the enol form or if the reaction conditions (e.g., solvent) can be altered to stabilize the enol.[5]
Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting material and the desired product.

  • GC-MS or LC-MS analysis reveals the presence of compounds with molecular weights corresponding to oligomers or degradation products.

Potential Temperature-Related Causes and Solutions:

CauseExplanationTroubleshooting Steps
Uncontrolled Polymerization Vinyl ethers are susceptible to cationic polymerization, which can be initiated by trace acidic impurities, especially at elevated temperatures.[6][7][8] This leads to the formation of poly(1-phenoxyethen-1-ol).1. Lower the reaction temperature. Cationic polymerizations are often suppressed at lower temperatures.[7][8] 2. Ensure all glassware is scrupulously dried and free of acidic residues. 3. Use freshly distilled, anhydrous solvents. 4. Consider adding a non-nucleophilic, sterically hindered base (e.g., 2,6-di-tert-butylpyridine) to scavenge trace protons.
Thermal Decomposition At excessively high temperatures, 1-phenoxyethen-1-ol can undergo decomposition. While specific data for this compound is limited, analogous vinyl ethers can undergo various thermal rearrangements or fragmentations.1. Determine the thermal stability of 1-phenoxyethen-1-ol by thermogravimetric analysis (TGA) if possible. 2. Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate. 3. If high temperatures are unavoidable, minimize the reaction time.
Side Reactions with Solvent or Reagents Elevated temperatures can accelerate unwanted side reactions with the solvent or other reagents present in the reaction mixture.1. Choose a solvent that is inert under the reaction conditions. 2. Review the literature for potential incompatibilities between vinyl ethers and the other reagents at the intended reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for 1-phenoxyethen-1-ol?

A1: To minimize degradation and unwanted polymerization, 1-phenoxyethen-1-ol should be stored in a cool, dark place, preferably in a refrigerator at 2-8°C. It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and atmospheric acids which can catalyze hydrolysis and polymerization. The container should be tightly sealed.

Q2: How does temperature affect the keto-enol equilibrium of 1-phenoxyethen-1-ol?

A2: The keto-enol tautomerism is an equilibrium process, and the position of the equilibrium is influenced by temperature.[5] The direction of the shift depends on the enthalpy change of the tautomerization. For many simple carbonyl compounds, the keto form is thermodynamically more stable.[3] However, the enol form of 1-phenoxyethen-1-ol is stabilized by conjugation of the oxygen lone pair with the double bond and the phenyl ring. An increase in temperature could potentially shift the equilibrium towards the keto form (2-phenoxyacetaldehyde) if the conversion is endothermic. It is advisable to experimentally determine the tautomeric ratio at different temperatures using techniques like 1H NMR spectroscopy.

Q3: My reaction involving 1-phenoxyethen-1-ol is highly exothermic. How can I control the temperature?

A3: For highly exothermic reactions, effective temperature control is crucial to prevent runaway reactions and the formation of byproducts.[9][10]

  • Slow Addition: Add the limiting reagent dropwise to the reaction mixture to control the rate of heat generation.

  • Cooling Bath: Use an appropriate cooling bath (e.g., ice-water, ice-salt, or a cryocooler) to maintain the desired reaction temperature.

  • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.

  • Efficient Stirring: Ensure vigorous stirring to maintain a uniform temperature throughout the reaction mixture.

Q4: I am performing a Diels-Alder reaction with 1-phenoxyethen-1-ol. What is the general effect of temperature on this type of reaction?

A4: The Diels-Alder reaction is a type of cycloaddition. The rate of a Diels-Alder reaction generally increases with temperature, as this provides the necessary activation energy for the concerted [4+2] cycloaddition to occur.[11][12] However, the Diels-Alder reaction is also reversible, and the reverse reaction (retro-Diels-Alder) is favored at very high temperatures. Therefore, there is an optimal temperature range for maximizing the yield of the Diels-Alder adduct. This optimal temperature needs to be determined empirically for each specific reaction.

Q5: Can I purify 1-phenoxyethen-1-ol by distillation? What precautions should I take?

A5: Purification by distillation is possible, but it must be conducted with care due to the thermal sensitivity of the compound.

  • Vacuum Distillation: Use a high-vacuum distillation setup to lower the boiling point and minimize thermal stress on the molecule.

  • Inert Atmosphere: Perform the distillation under an inert atmosphere to prevent oxidation and acid-catalyzed decomposition.

  • Avoid Overheating: Use a heating mantle with a temperature controller and a stir bar to ensure even heating and prevent localized overheating.

  • Addition of a Polymerization Inhibitor: Consider adding a small amount of a radical inhibitor (e.g., hydroquinone) or a non-nucleophilic base to prevent polymerization during distillation.

Experimental Protocols & Visualizations

Protocol 1: Step-by-Step Guide for Optimizing Reaction Temperature
  • Initial Small-Scale Reaction: Set up a small-scale reaction (e.g., 0.5 mmol) at room temperature (or the lowest temperature recommended in the literature for a similar reaction).

  • Monitoring: Monitor the reaction progress by TLC or GC every 30-60 minutes.

  • Incremental Temperature Increase: If no significant conversion is observed after several hours, increase the temperature by 10°C.

  • Continued Monitoring: Continue to monitor the reaction at the new temperature. Note the rate of product formation and the appearance of any new spots on the TLC plate.

  • Identify Optimal Range: Repeat steps 3 and 4 until a reasonable reaction rate is achieved without significant byproduct formation. This will define your optimal temperature range.

  • Scale-Up: Once the optimal temperature is determined, you can proceed with the reaction on a larger scale, ensuring appropriate temperature control measures are in place.

Diagram 1: Troubleshooting Low Product Yield

LowYieldTroubleshooting start Low Product Yield check_temp Is the reaction temperature too low? start->check_temp increase_temp Incrementally increase temperature and monitor reaction progress. check_temp->increase_temp Yes check_tautomer Is the keto tautomer predominant? check_temp->check_tautomer No success Problem Solved increase_temp->success analyze_tautomer Analyze tautomeric ratio by NMR at reaction temperature. check_tautomer->analyze_tautomer Possibly fail Consult further literature or re-evaluate reaction strategy. check_tautomer->fail No optimize_conditions Optimize solvent or catalyst to favor enol form. analyze_tautomer->optimize_conditions optimize_conditions->success

Caption: A decision tree for troubleshooting low product yield in reactions involving 1-phenoxyethen-1-ol.

Diagram 2: Key Thermal Degradation Pathways of 1-Phenoxyethen-1-ol

DegradationPathways cluster_paths High Temperature Effects start 1-Phenoxyethen-1-ol polymerization Polymerization start->polymerization Trace H+ tautomerization Tautomerization start->tautomerization Equilibrium decomposition Decomposition start->decomposition Δ polymer Poly(1-phenoxyethen-1-ol) polymerization->polymer keto_form 2-Phenoxyacetaldehyde tautomerization->keto_form fragments Degradation Fragments decomposition->fragments

Caption: Potential degradation pathways of 1-phenoxyethen-1-ol under elevated temperatures.

References

  • Pivnick, H., Tracy, J. M., Tosoni, A. L., & Glass, D. G. (1964). Preservatives for poliomyelitis (Salk) vaccine III: 2-phenoxyethanol. Journal of Pharmaceutical Sciences, 53(8), 899–901.
  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Cationic Polymerization. Accounts of Chemical Research, 42(6), 738–748.
  • Zhang, Y., Liu, T., & Zhang, Y. (2020). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Polymer Chemistry, 11(45), 7149-7157.
  • Li, Y., Liu, Y., Zhang, Y., & Tong, R. (2018). Temperature during cationic polymerizations of vinyl ethers initiated by different alcohols/B(C6F5)
  • Ghosh, T., & Jana, T. (2021). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au, 1(2), 70-85.
  • Zhang, Y., Liu, B., & Zhang, Y. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 506.
  • Wikipedia. (n.d.). Enol ether. Retrieved from [Link]

  • DigitalCommons@USU. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. Retrieved from [Link]

  • JoVE. (2023, April 30). Regioselective Formation of Enolates. Retrieved from [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.1: Reactions of Enols and Enolates. Chemistry LibreTexts. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENOXYETHANOL. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENOXYETHANOL. Retrieved from [Link]

  • Lund, H. G., Arda, D., Grandjean, C., & Leffler, H. (2022). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors.
  • Reddit. (2019, February 3). Help with vinyl ether hydrolysis. r/chemistry. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENOXYETHANOL. Retrieved from [Link]

  • Connect Chemicals. (n.d.). Phenoxyethanol. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Phenylethanol. Retrieved from [Link]

  • Gökçen, D., & Kılıç, E. (2018). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Preparative Biochemistry & Biotechnology, 48(1), 1-8.
  • Google Patents. (n.d.). CN110642706A - Preparation method of high-purity phenoxyethanol.
  • Biswas, T. (2022, April 5). MCQ-201: About reaction of Vinyl ether [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

  • Huisgen, R. (1986). Cycloaddition mechanism and the solvent dependence of rate. Pure and Applied Chemistry, 58(10), 1323-1334.
  • PubChem. (n.d.). 1-Phenylethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxyethanol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENOXYETHANOL. Retrieved from [Link]

  • Prakash Academy. (2017, February 11). Hydrolysis of Vinyl Ether I Ether I Organic Chemistry I (in English) [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Zhang, Y., Liu, B., & Zhang, Y. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 506.
  • Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Keto Enol Tautomerization. Retrieved from [Link]

  • Zhang, Y., & Waymouth, R. M. (2017). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts.
  • ResearchGate. (n.d.). Temperature-dependent rate constants for hydroxyl radical reactions with organic compounds in aqueous solutions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Phenoxyethen-1-ol

The following technical guide addresses the safety and operational protocols for handling 1-Phenoxyethen-1-ol . Important Disambiguation: This compound ( ) is the enol tautomer of Phenoxyacetaldehyde.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the safety and operational protocols for handling 1-Phenoxyethen-1-ol .

Important Disambiguation: This compound (


) is the enol tautomer  of Phenoxyacetaldehyde. It is chemically distinct from the common preservative 2-Phenoxyethanol  (CAS 122-99-6). While 2-Phenoxyethanol is a stable alcohol, 1-Phenoxyethen-1-ol is a reactive intermediate  that rapidly tautomerizes to Phenoxyacetaldehyde in the presence of moisture, acid, or base.

Consequently, this safety protocol treats the substance as a Reactive Enol/Aldehyde System , prioritizing protection against sensitization, volatility, and rapid chemical evolution.

Part 1: Chemical Behavior & Hazard Identification

To handle this compound safely, one must understand its "Chameleon" nature. You are not handling a static liquid; you are managing a dynamic equilibrium.

The Tautomeric Hazard

1-Phenoxyethen-1-ol exists in equilibrium with Phenoxyacetaldehyde. While the enol form is your target, the aldehyde form is a potent skin sensitizer and lachrymator .

Key Hazards:

  • Sensitization: The aldehyde tautomer binds to skin proteins (haptens), leading to severe allergic contact dermatitis upon repeated exposure.

  • Instability: The enol functionality (

    
    ) is nucleophilic. It reacts violently with strong electrophiles and oxidizes rapidly in air.
    
  • Volatility: Unlike the stable 2-phenoxyethanol, the aldehyde tautomer has higher vapor pressure and lachrymatory properties (tear-inducing).

Mechanism of Instability (Visualization)

The following diagram illustrates the dynamic risk profile you are managing.

TautomerRisk cluster_0 Primary Safety Boundary Enol 1-Phenoxyethen-1-ol (Target Enol) Aldehyde Phenoxyacetaldehyde (Toxic Tautomer) Enol->Aldehyde Tautomerization (Fast w/ Moisture/Acid) Oxidation Peroxides/Acids (Explosion/Corrosion Risk) Enol->Oxidation O2 Exposure Aldehyde->Enol Equilibrium Polymer Oligomers/Polymers (Exothermic Gumming) Aldehyde->Polymer Uncontrolled Storage

Figure 1: The Tautomeric Risk Cycle. Note that handling the enol inevitably involves exposure risks associated with the aldehyde and potential peroxide formation.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient for reactive enols. The following PPE selection is based on permeation data for analogous aromatic aldehydes and vinyl ethers , as specific data for this enol is non-existent.

Hand Protection (Critical)

Rationale: Phenoxy moieties penetrate thin nitrile rapidly. The aldehyde tautomer is a sensitizer; a single breakthrough can cause lifelong allergy.

Glove MaterialThickness (mil)Est. BreakthroughUsage Recommendation
Laminate Film (Silver Shield/4H) 2.7> 480 minPrimary Barrier. Mandatory for spill cleanup or direct synthesis handling.
Butyl Rubber 25> 240 minExcellent dexterity/protection balance. Preferred for Schlenk line work.
Nitrile (Disposable) 4-6< 10 minSplash Guard ONLY. Do not use as primary protection. If used, employ "Double Gloving" and change immediately upon contact.
Latex N/AImmediateDO NOT USE. Permeable to aromatic ethers.
Respiratory & Eye Protection

Rationale: The lachrymatory nature of the aldehyde tautomer requires full mucous membrane protection.

  • Engineering Control: All handling must occur in a Class II Fume Hood (Face velocity: 80–100 fpm).

  • Respirator (If hood work is compromised): Full-face respirator with OV/P100 cartridges (Organic Vapor + Particulate).

    • Why Full-Face? Half-masks leave eyes exposed to lachrymatory vapors.

  • Eye Protection: Chemical Splash Goggles (ventless or indirect vent) + Face Shield if working with volumes >50mL or under pressure.

Part 3: Operational Protocols

Protocol A: Synthesis & Handling (Inert Atmosphere)

To maintain the enol form (1-Phenoxyethen-1-ol) and prevent tautomerization to the toxic aldehyde, strict exclusion of water and air is required.

  • Preparation: Bake all glassware at 120°C overnight. Assemble hot under Argon flow.

  • Solvent Selection: Use anhydrous, non-protic solvents (e.g., dry THF or DCM). Protic solvents (methanol, water) catalyze the shift to the toxic aldehyde.

  • Transfer: Use cannula transfer or gastight syringes only. Open pouring is prohibited.[1][2]

  • Stabilization: If isolation is necessary, store at -20°C under Argon.

Protocol B: Spill Management (Deactivation)

A spill of 1-Phenoxyethen-1-ol is effectively a spill of Phenoxyacetaldehyde.

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and Full-Face Respirator.

  • Neutralization:

    • Absorb with vermiculite or sand.

    • Do not use standard paper towels (high surface area can accelerate oxidation/heating).

    • Treat the waste as Hazardous Organic - Aldehyde/Phenol .

Part 4: Waste Disposal & Decontamination

The Trap: Do not mix this waste with strong oxidizers (Nitric acid) or strong bases (Sodium Hydroxide), as this can trigger rapid polymerization or exothermic decomposition.

Disposal Workflow

DisposalFlow Waste Waste: 1-Phenoxyethen-1-ol (Reaction Mixture) Segregation Segregate: Halogenated vs Non-Halogenated (Check Solvent) Waste->Segregation Quench Quench Reactive Enol? (Consult Safety Officer) Segregation->Quench If High Concentration Container Container: Amber Glass (Prevent Peroxides) Segregation->Container Dilute Solutions Quench->Container Post-Reaction Label Label: 'Flammable, Toxic, Potential Sensitizer' Container->Label

Figure 2: Waste Segregation Logic. Note the emphasis on amber glass to prevent light-induced peroxide formation.

Step-by-Step Disposal:

  • Quenching: If you have a concentrated enol solution, dilute it into a compatible solvent (e.g., Ethyl Acetate) before disposal to reduce reactivity.

  • Container: Use Amber Glass bottles with vented caps (if available) to prevent pressure buildup from slow oxidation.

  • Labeling: Clearly mark as "Contains Phenoxyacetaldehyde (Sensitizer)."

Part 5: Emergency Response (Self-Validating System)

This logic tree allows you to validate your response actions in real-time.

Scenario: Skin Contact

  • Immediate: Wash with soap and water for 15 minutes. Do not use alcohol/solvents (increases skin permeability).

  • Check: Is there redness?

    • Yes: Seek medical attention immediately (Sensitization risk).

    • No: Monitor for 24 hours.

Scenario: Inhalation

  • Immediate: Move to fresh air.

  • Check: Is there coughing or wheezing?

    • Yes: The aldehyde has likely irritated the respiratory tract. Medical observation is required to prevent delayed pulmonary edema.

References

  • PubChem. (n.d.). Phenoxyacetaldehyde (Compound Summary). National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved October 26, 2025, from [Link]

  • ECHA. (n.d.). Registration Dossier - 2-Phenoxyethanol (Comparative Hazard Data). European Chemicals Agency. Retrieved October 26, 2025, from [Link]

Sources

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